

# Application of Uric Acid-13C5 in Metabolomics

## Research of Hyperuricemia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Uric acid-13C5*

Cat. No.: *B15560285*

[Get Quote](#)

## Application Notes

### Introduction

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key risk factor for gout and is associated with various metabolic disorders, including cardiovascular disease, hypertension, and chronic kidney disease.<sup>[1]</sup> Uric acid is the final product of purine metabolism in humans.<sup>[2]</sup> Understanding the dynamics of purine metabolism is crucial for elucidating the pathophysiology of hyperuricemia and for the development of novel therapeutic strategies.

Metabolomics, the comprehensive study of small molecule metabolites in a biological system, offers a powerful tool to investigate the metabolic alterations associated with hyperuricemia.<sup>[3]</sup> Stable isotope tracing, a key technique in metabolomics, allows for the quantitative analysis of metabolic fluxes and pathway activities. The use of stable isotope-labeled compounds, such as **Uric acid-13C5**, enables researchers to track the fate of atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is not achievable with conventional metabolomics alone.

**Uric acid-13C5** is a stable isotope-labeled analog of uric acid where all five carbon atoms are replaced with the heavy isotope, <sup>13</sup>C. This tracer can be introduced into a biological system to study the kinetics of uric acid production, elimination, and its contribution to the overall purine pool. This application note provides a detailed overview and experimental protocols for the use of **Uric acid-13C5** in the metabolomics research of hyperuricemia.

## Principle of Uric Acid-13C5 Tracing

When **Uric acid-13C5** is administered in vivo (e.g., through intravenous infusion), it enters the systemic circulation and mixes with the endogenous pool of unlabeled uric acid. By collecting biological samples (e.g., plasma, urine) at different time points and analyzing the isotopic enrichment of uric acid and its related metabolites using mass spectrometry, researchers can determine key metabolic parameters. This approach, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions.<sup>[4][5]</sup>

The primary applications of **Uric acid-13C5** in hyperuricemia research include:

- Determination of Uric Acid Pool Size and Turnover Rate: By modeling the decay of the isotopic enrichment of **Uric acid-13C5** in plasma, the total body pool size of uric acid and its rate of turnover can be calculated. This can help differentiate between overproduction and underexcretion of uric acid as the cause of hyperuricemia.
- Quantification of Purine Metabolism Flux: While **Uric acid-13C5** itself is at the end of the purine degradation pathway, its administration can be part of a broader stable isotope-resolved metabolomics (SIRM) approach to study the reverse reactions or the overall purine homeostasis.
- Evaluation of Therapeutic Interventions: The effect of drugs aimed at lowering uric acid levels (e.g., xanthine oxidase inhibitors, uricosuric agents) on the kinetics of uric acid metabolism can be precisely quantified.

## Data Presentation

Quantitative data from **Uric acid-13C5** tracing studies should be presented in a clear and structured manner to facilitate interpretation and comparison between different experimental groups (e.g., healthy controls vs. hyperuricemic subjects).

Table 1: Hypothetical Plasma **Uric Acid-13C5** Enrichment Data

| Time Point (hours) | Control Group (M+5 Enrichment %) | Hyperuricemic Group (M+5 Enrichment %) |
|--------------------|----------------------------------|----------------------------------------|
| 0.5                | 85.2 ± 5.1                       | 88.1 ± 4.8                             |
| 1                  | 70.3 ± 4.5                       | 78.5 ± 4.2                             |
| 2                  | 50.1 ± 3.8                       | 65.2 ± 3.9                             |
| 4                  | 25.6 ± 2.9                       | 42.8 ± 3.5                             |
| 8                  | 6.8 ± 1.5                        | 18.3 ± 2.8                             |
| 12                 | 1.9 ± 0.8                        | 7.9 ± 1.9                              |
| 24                 | < 0.5                            | 2.1 ± 0.9                              |

Data are presented as mean ± standard deviation. M+5 represents the isotopologue of uric acid with all five carbons labeled as <sup>13</sup>C.

Table 2: Calculated Kinetic Parameters of Uric Acid Metabolism

| Parameter                                                | Control Group | Hyperuricemic Group | p-value |
|----------------------------------------------------------|---------------|---------------------|---------|
| Uric Acid Pool Size (mg)                                 | 550 ± 75      | 950 ± 120           | <0.01   |
| Uric Acid Production Rate (mg/day)                       | 450 ± 60      | 780 ± 95            | <0.01   |
| Uric Acid Elimination Rate Constant (day <sup>-1</sup> ) | 0.82 ± 0.11   | 0.82 ± 0.13         | >0.05   |

These hypothetical data illustrate a scenario of uric acid overproduction in the hyperuricemic group.

## Experimental Protocols

# In Vivo Stable Isotope Tracing of Uric Acid-13C5 in a Rodent Model of Hyperuricemia

This protocol describes a representative procedure for an in vivo stable isotope tracing study using **Uric acid-13C5** in a rat model of hyperuricemia induced by a high-purine diet.

## 1. Animal Model and Study Design:

- Use adult male Sprague-Dawley rats.
- Induce hyperuricemia by feeding a diet supplemented with 2% oxonic acid and 10% yeast extract for 4 weeks. A control group is fed a standard chow diet.
- House animals in metabolic cages for urine collection.
- The study should include at least 6-8 animals per group to ensure statistical power.

## 2. Preparation of **Uric Acid-13C5** Infusion Solution:

- Dissolve **Uric acid-13C5** (isotopic purity >98%) in a sterile vehicle suitable for intravenous injection (e.g., 0.1 M NaOH, then neutralized with HCl to pH 7.4 and diluted with saline).
- The final concentration should be determined based on the desired dosage and infusion volume. A typical concentration is 1-5 mg/mL.
- Sterilize the solution by passing it through a 0.22 µm filter.

## 3. **Uric Acid-13C5** Infusion Protocol:

- Anesthetize the rats (e.g., with isoflurane).
- Administer a bolus injection of **Uric acid-13C5** via the tail vein. The dosage should be sufficient to achieve a significant initial enrichment in the plasma uric acid pool (e.g., 5-10 mg/kg body weight).
- Collect blood samples at multiple time points post-infusion (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via a cannulated artery or from the tail vein.

- Collect urine at defined intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

#### 4. Sample Preparation for LC-MS/MS Analysis:

- Plasma:

- Collect blood in EDTA-coated tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing an internal standard (e.g., [1,3-15N2]uric acid) to precipitate proteins.
- Vortex for 1 minute and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

- Urine:

- Centrifuge urine samples at 10,000 x g for 10 minutes at 4°C to remove debris.
- Dilute the supernatant 1:10 with the initial mobile phase containing the internal standard.

#### 5. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 98% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

- Mass Spectrometry (MS):

- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:

- Unlabeled Uric Acid (M+0): m/z 167 -> 124

- **Uric acid-13C5 (M+5):** m/z 172 -> 128
- **[1,3-15N2]Uric Acid (Internal Standard):** m/z 169 -> 126
  - Optimize collision energies and other MS parameters for each transition.

## 6. Data Analysis and Interpretation:

- Calculate the isotopic enrichment of **Uric acid-13C5** as the ratio of the peak area of the M+5 isotopologue to the sum of the peak areas of all uric acid isotopologues.
- Plot the natural logarithm of the isotopic enrichment against time.
- Fit the data to a one- or two-compartment model to calculate the uric acid pool size and turnover rate.
- Compare the kinetic parameters between the control and hyperuricemic groups using appropriate statistical tests (e.g., t-test).

## Visualizations

### Diagrams of Pathways and Workflows



[Click to download full resolution via product page](#)

Caption: Purine metabolism pathway leading to uric acid formation.



### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metabolomics analysis elucidates unique influences on purine / pyrimidine metabolism by xanthine oxidoreductase inhibitors in a rat model of renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo monitoring of urea cycle activity with (13)C-acetate as a tracer of ureagenesis. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Application of Uric Acid-13C5 in Metabolomics Research of Hyperuricemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560285#uric-acid-13c5-in-metabolomics-research-of-hyperuricemia]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)